molecular formula C22H28N2O2 B5208911 4-butoxy-N-(4-piperidin-1-ylphenyl)benzamide

4-butoxy-N-(4-piperidin-1-ylphenyl)benzamide

Cat. No.: B5208911
M. Wt: 352.5 g/mol
InChI Key: VGOJUYHCBSEZFJ-UHFFFAOYSA-N
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Description

4-butoxy-N-(4-piperidin-1-ylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a butoxy group attached to the benzene ring and a piperidinyl group attached to the phenyl ring

Properties

IUPAC Name

4-butoxy-N-(4-piperidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-2-3-17-26-21-13-7-18(8-14-21)22(25)23-19-9-11-20(12-10-19)24-15-5-4-6-16-24/h7-14H,2-6,15-17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOJUYHCBSEZFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(4-piperidin-1-ylphenyl)benzamide typically involves the reaction of 4-butoxybenzoic acid with 4-piperidin-1-ylphenylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(4-piperidin-1-ylphenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups on the benzene or phenyl rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of halogenated or alkylated derivatives.

Scientific Research Applications

4-butoxy-N-(4-piperidin-1-ylphenyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.

    Medicine: In medicinal chemistry, this compound is explored as a potential drug candidate. Its pharmacological properties and therapeutic potential are evaluated in preclinical studies.

    Industry: The compound is used in the development of new materials and chemical products. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(4-piperidin-1-ylphenyl)benzamide involves its interaction with specific molecular targets in biological systems. The piperidinyl group is known to interact with receptors and enzymes, modulating their activity. The compound may exert its effects through pathways involving signal transduction, gene expression, and protein synthesis. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-(4-propionylphenyl)benzamide
  • 4-butoxy-N-(3-pyrrolidin-1-ylphenyl)benzamide
  • 4-butoxy-N-(4-piperidinylmethyl)phenylbenzamide

Uniqueness

4-butoxy-N-(4-piperidin-1-ylphenyl)benzamide is unique due to the presence of both the butoxy and piperidinyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. These differences make it a valuable compound for research and development in various scientific fields.

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